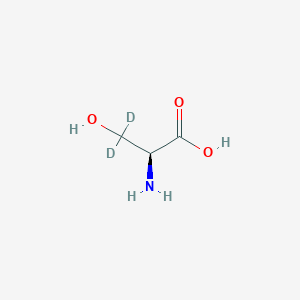

L-Serine-d2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound usually includes its molecular formula, structure, and the type of functional groups present. It may also include information about its natural occurrence or synthesis .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical and Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, acidity or basicity, and reactivity with other compounds .Scientific Research Applications

Antioxidant Activities and Health Benefits

Hydroxycinnamic acids, including (2S)-2-amino-3,3-dideuterio-3-hydroxypropanoic acid derivatives, are widely recognized for their antioxidant properties. These compounds are abundant in cereals, legumes, fruits, vegetables, and beverages, and they contribute significantly to the antioxidant capacity of these foods. Studies have demonstrated that these acids can scavenge various radicals, including hydroxyl, superoxide, and peroxyl radicals, among others. Their role as chain-breaking antioxidants and reducing agents highlights their potential in mitigating oxidative stress and promoting health. The structural effects on the potency of their antioxidant activity have been a subject of considerable interest, suggesting that specific configurations and derivatives of these acids may enhance their antioxidant efficacy (Shahidi & Chandrasekara, 2010).

Biomedical and Therapeutic Applications

The unique properties of amino acids and their derivatives have garnered attention for their potential in biomedical applications. Highly branched polymers based on poly(amino acids) are being explored for their use as delivery vehicles for genes and drugs, as well as their antiviral properties. These polymers, derived from natural amino acids, offer biocompatibility, biodegradability, and their degradation products are easily metabolized, making them suitable for various therapeutic applications. The exploration of these polymers, particularly those involving derivatives of (2S)-2-amino-3,3-dideuterio-3-hydroxypropanoic acid, could lead to novel non-viral gene delivery vectors and drug delivery systems with enhanced efficiency and specificity (Thompson & Scholz, 2021).

Mechanism of Action

Target of Action

L-Serine-d2, also known as (2S)-2-amino-3,3-dideuterio-3-hydroxypropanoic acid, is a deuterium-labeled form of L-Serine . L-Serine is a non-essential amino acid that plays a vital role in protein synthesis, cell proliferation, and development . It exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ .

Mode of Action

This compound interacts with its targets, primarily glycine receptors and PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . It is also a potent co-agonist at the NMDA glutamate receptor . The enzymes involved in its formation and catabolism are serine racemase (SR) and D-amino acid oxidase (DAAO), respectively .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis . This compound acts as a precursor to crucial molecules required for protein synthesis, cell proliferation, and development . Its role in the formation of sphingolipids in the central nervous system is essential for neural differentiation and survival .

Pharmacokinetics

It is known that l-serine uptake from blood across the blood-brain barrier is inefficient when compared to other essential amino acids . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

This compound shows potential as a protective agent in various neurological diseases and neurodegenerative disorders . Deficiency of L-Serine and its downstream products has been linked to severe neurological deficits . It has been shown to promote survival in a concentration-dependent manner, concomitant with the upregulation of the pro-survival gene product, BCL2L2 .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

L-Serine-d2 is involved in numerous biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, 3-Phosphoglycerate Dehydrogenase (PGDH), the first committed enzyme of the phosphorylated pathway of L-Serine biosynthesis, is regulated by negative feedback from L-Serine . The enzyme activity of PGDH is cooperatively inhibited by L-Serine and activated by L-Alanine, L-Valine, L-Methionine, L-Homoserine, and L-Homocysteine .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. In plants, L-Serine plays an important role in the response to environmental stresses such as high salinity, flooding, and low temperature .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, PGDH is allosterically and cooperatively inhibited by L-Serine to achieve negative feedback regulation of the phosphorylated pathway .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. For instance, it is a part of the phosphorylated pathway of L-Serine biosynthesis .

Properties

IUPAC Name |

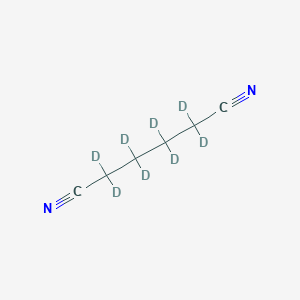

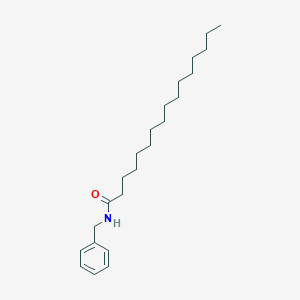

(2S)-2-amino-3,3-dideuterio-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-XFJCSJJYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H](C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B128689.png)